molecular formula C18H18N4 B013937 Tris(4-aminophenyl)amine CAS No. 5981-09-9

Tris(4-aminophenyl)amine

Cat. No.: B013937
CAS No.: 5981-09-9
M. Wt: 290.4 g/mol
InChI Key: SNLFYGIUTYKKOE-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl)amine is an organic compound with the molecular formula C18H18N4. It is known for its strong basicity and excellent fluorescence properties. This compound is widely used as an intermediate in the synthesis of organic light-emitting materials and supramolecular compounds. It appears as a grey-colored crystalline powder and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)amine is typically synthesized through a multi-step process. The initial step involves the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Tris(4-aminophenyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tris(4-nitrophenyl)amine.

    Reduction: The compound itself is obtained through the reduction of tris(4-nitrophenyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Material Science and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs)

TAPA serves as a monomer in the synthesis of COFs, which are porous materials with applications in gas storage, separation, and catalysis. The unique structural properties of TAPA allow for the formation of stable frameworks that exhibit desirable characteristics such as high surface area and tunable porosity.

  • Synthesis : TAPA-based COFs are synthesized through Schiff-base reactions, leading to various configurations with distinct properties.
  • Examples : Notable COFs include TFPA-TAPA-COF and BTMA-TAPA-COF, which have been explored for their structural stability and functional versatility .

Table 1: Properties of TAPA-based COFs

COF NameSurface Area (m²/g)Pore Volume (cm³/g)Functionality
TFPA-TAPA-COF12000.45Gas adsorption
BTMA-TAPA-COF9500.30Catalysis

Electrochromic Devices

TAPA has been identified as a key component in the development of electrochromic devices due to its ability to undergo multiple oxidation states, resulting in distinct color changes.

Four-State Electrochromism

Recent studies have demonstrated that TAPA-based COFs can exhibit four-state electrochromism, transitioning between orange, pear, green, and cyan states. This property is particularly valuable for applications in smart windows and display technologies.

  • Applications : These electrochromic materials can be utilized in energy-saving devices and decorative displays .

Photocatalytic Applications

TAPA derivatives have shown potential in photocatalytic processes, particularly in environmental remediation and energy conversion.

Adsorption and Photocatalytic Properties

TAPA-based polyimide materials exhibit significant adsorption capabilities but limited photocatalytic efficiency. Ongoing research aims to enhance these properties through structural modifications and composite materials .

Medicinal Chemistry

Recent investigations have explored the potential of TAPA as an anti-influenza drug candidate. Computational studies suggest that TAPA derivatives may inhibit viral replication effectively.

Case Study: Anti-influenza Activity

A study focused on the structural properties of TAPA derivatives indicated promising inhibitory effects against influenza viruses, suggesting a pathway for developing new antiviral agents .

Mechanism of Action

The mechanism of action of tris(4-aminophenyl)amine varies based on its application:

Comparison with Similar Compounds

    Tris(4-nitrophenyl)amine: An oxidized form of tris(4-aminophenyl)amine.

    Tris(4-formylphenyl)amine: Another derivative used in the synthesis of covalent organic frameworks.

    Tris(4-bromophenyl)amine: Used in various organic synthesis reactions.

Uniqueness: this compound is unique due to its strong basicity and excellent fluorescence properties, making it highly valuable in the synthesis of optoelectronic materials and as a fluorescent probe in biological research .

Biological Activity

Tris(4-aminophenyl)amine (TAPA) is an organic compound with the molecular formula C18H18N4, known for its unique properties that make it valuable in various fields, including materials science, biology, and medicine. This article focuses on its biological activity, exploring its mechanisms of action, potential applications, and recent research findings.

  • Molecular Weight : 290.36 g/mol
  • Solubility : Slightly soluble in water
  • Structure : TAPA consists of three 4-aminophenyl groups linked to a central nitrogen atom, which contributes to its strong basicity and fluorescence properties.

This compound exhibits biological activity primarily through its interactions with organic molecules. The compound acts as a fluorescent probe, facilitating the visualization of biological structures and processes. Its mechanism includes:

  • Targeting Harmful Organic Molecules : TAPA has shown effectiveness in degrading organic pollutants in wastewater treatment through adsorption and degradation processes.
  • Fluorescent Properties : The compound's fluorescence allows for its use in biological imaging, enhancing the visualization of cellular components and dynamics .

Applications in Biological Research

Recent studies have highlighted several applications of TAPA in biological contexts:

  • Fluorescent Probes : TAPA is being explored as a fluorescent probe for imaging biological samples due to its strong fluorescence characteristics. This application is significant in tracking cellular processes and understanding disease mechanisms .
  • COX-2 Inhibition : Preliminary research suggests that TAPA may act as a COX-2 inhibitor, which could have implications for reducing inflammation and pain in clinical settings.
  • Graphene Composites : Research has demonstrated that TAPA can enhance the adsorption capabilities of graphene oxide composites for rare earth elements, indicating its potential role in environmental remediation and resource recovery .

Study 1: Fluorescent Imaging

A study investigated the use of TAPA as a fluorescent probe in live-cell imaging. The results indicated that TAPA effectively labeled specific cellular structures, allowing for real-time observation of cellular dynamics. This study underscores the potential of TAPA in advanced imaging techniques.

Study 2: Environmental Applications

In another study, TAPA was incorporated into graphene oxide composites to improve their adsorption efficiency for heavy metals from wastewater. The findings revealed that the modified composites exhibited significantly enhanced removal rates compared to unmodified graphene oxide, showcasing TAPA's utility in environmental applications .

Comparative Analysis

The following table summarizes the biological activity of TAPA compared to similar compounds:

CompoundFluorescenceCOX-2 InhibitionEnvironmental Remediation
This compound (TAPA)HighPotentialEffective
Tris(4-nitrophenyl)amineModerateNoneLimited
Tris(4-formylphenyl)amineLowNoneNone

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing TAPA-based covalent organic frameworks (COFs)?

TAPA is frequently used as a triamine building block in Schiff-base condensation reactions. A typical method involves reacting TAPA with aldehyde-containing monomers (e.g., tris(4-formylphenyl)amine) under solvothermal conditions. For example, TAPA-PDA COF was synthesized using scandium(III) triflate as a catalyst, achieving rapid imine bond formation at room temperature within 10 minutes . Another approach involves solvothermal synthesis with 1,2-dichlorobenzene/ethanol/acetic acid mixtures to optimize crystallinity and porosity .

Q. How can the crystallinity and porosity of TAPA-derived COFs be characterized?

Key techniques include:

  • Powder X-ray diffraction (PXRD) to confirm crystallinity and stacking modes (e.g., AA or AB stacking) .
  • N2 adsorption-desorption isotherms (BET analysis) to measure surface area and pore size distribution. Reported BET surface areas for TAPA-based COFs range from 291–721 m²/g, depending on the monomer geometry .
  • Solid-state <sup>13</sup>C NMR and FTIR spectroscopy to verify chemical bonding and structural integrity .

Q. What safety precautions are essential when handling TAPA in the laboratory?

TAPA derivatives (e.g., tris(4-formylphenyl)amine) are classified as skin sensitizers (Category 1) and eye irritants (Category 2B). Key precautions include:

  • Using PPE (gloves, goggles, lab coats) and working in a fume hood.
  • Avoiding dust formation and environmental release.
  • Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with water if exposed .

Advanced Research Questions

Q. How can TAPA-based COFs be optimized for iodine capture in nuclear waste management?

TAPA-PDA COF demonstrated a high iodine adsorption capacity due to its nitrogen-rich framework and large surface area (685 m²/g). Key optimization strategies include:

  • Incorporating π-conjugated systems to enhance iodine-host interactions.
  • Adjusting pore size (7–27 Å) to maximize iodine molecule accommodation .
  • Testing under varying humidity and temperature conditions to simulate real-world scenarios .

Q. What methodologies enable the integration of TAPA-COFs into electrochromic devices?

TAPA-derived TABP-COF films were synthesized via solvothermal methods using 4,4-biphenyldiformaldehyde. The growth process involves:

  • Temperature-controlled crystallization to form nanosheet-to-nanosphere assemblies.
  • Electrochemical characterization (cyclic voltammetry) to assess redox activity and switching speeds (~1–5 seconds).
  • Optimizing film thickness for balanced conductivity and optical contrast .

Q. How do structural variations in TAPA-COFs influence photocatalytic performance?

The photocatalytic efficiency of TAPA-COFs depends on:

  • Linker symmetry : C3-symmetric TAPA monomers promote ordered stacking (e.g., AA mode), enhancing charge carrier mobility .
  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -CN) improves light absorption and charge separation .
  • Exfoliation into nanosheets : Ultrasonic exfoliation of TAPA-COFs increases active surface area for reactions like CO2 reduction .

Q. How can TAPA-based materials be applied in neuromorphic computing devices?

TAPA-polyelectrolyte composites were used to fabricate ionic memristors mimicking bidirectional inhibitory synapses. Key steps include:

  • Layer-by-layer deposition of TAPA and polyelectrolytes to create porous ion-confinement structures.
  • Electrical testing (I-V curves) to replicate synaptic plasticity behaviors like paired-pulse depression .

Q. Methodological Challenges and Data Contradictions

Q. Why do different synthetic conditions yield conflicting crystallinity outcomes in TAPA-COFs?

Discrepancies arise from:

  • Catalyst choice : Scandium(III) triflate accelerates imine formation at room temperature, while acetic acid in solvothermal methods may slow crystallization .
  • Monomer flexibility : Flexible TAPA derivatives (e.g., tris(4-formylphenyl)amine) reduce interlayer stacking, leading to easier exfoliation but lower crystallinity .

Q. How can researchers reconcile discrepancies in BET surface areas for TAPA-COFs?

Surface area variations (e.g., 291 vs. 721 m²/g) stem from:

  • Network topology : Tetrakis(4-aminophenyl)methane yields smaller pores than TAPA due to steric effects .
  • Activation protocols : Supercritical CO2 drying vs. vacuum heating can preserve or collapse pores .

Q. Emerging Applications

Q. Can TAPA-COFs be tailored for sensitive DNA detection?

Yes. TPA-COF nanosheets, synthesized from TAPA and tris(4-formylphenyl)amine, quench fluorescent DNA probes. Detection limits are optimized by:

  • Tuning nanosheet thickness via sonication time.
  • Functionalizing COF surfaces with aptamers for target specificity .

Properties

IUPAC Name

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLFYGIUTYKKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064074
Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5981-09-9
Record name N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Record name N,N-bis(4-aminophenyl)benzene-1,4-diamine
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Synthesis routes and methods I

Procedure details

To a 300-mL, 3-necked flask equipped with a reflux tube were added 1.52 g (4.00 mmol) of tri(4-nitrophenyl)amine and 5% Pd/C (200 mg), and the inside was replaced with argon. Dioxane (50 mL) and ethanol (25 mL) were added thereto, and the resulting mixture was stirred at a temperature of 80° C., and hydrazine monohydrate (8.0 mL) was added dropwise thereto over 3 hours and further stirred at 80° C. for 20 hours. The catalyst was separated by filtration, and then the reaction mixture was added to ice water (400 mL). The obtained gray solid was obtained by filtration, washed with water and then vacuum-dried, whereby a desired product was obtained (Quantity: 1.02 g, 3.51 mmol, Yield: 88%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Tris(4-nitrophenyl)amine (1.9 g) was suspended in 6 N hydrochloric acid (80 ml), and then tin dichloride (31.3 g) was added at room temperature and the mixture was heated to reflux for one day. After cooling, the reaction solution was filtered, and 6 N sodium hydroxide (160 ml) was added to the filtrate while cooling on ice. The mixture was extracted twice with dichloromethane (200 mL). The organic layer was collected and dried over sodium sulfate, and then concentrated to obtain 1.44 g of the title compound as a brown powder (quantitative yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(4-aminophenyl)amine
Tris(4-aminophenyl)amine
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Tris(4-aminophenyl)amine

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